molecular formula C7H9BBrNO4 B1593094 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104636-68-1

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1593094
CAS RN: 1104636-68-1
M. Wt: 261.87 g/mol
InChI Key: ALXOFLXCBIRRRC-NSCUHMNNSA-N
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Description

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (2-BME-6MD) is a novel boron-containing heterocyclic compound that has recently been synthesized and studied for its potential applications in scientific research. 2-BME-6MD has been found to possess a wide range of properties, including the ability to act as an antioxidant, a pro-inflammatory agent, and a pro-apoptotic agent. In addition, 2-BME-6MD has been found to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on 2-BME-6MD.

Scientific Research Applications

Organometallic Chemistry and Synthesis

Organoboron compounds are pivotal in organic synthesis due to their versatility and reactivity. For instance, the preparation and use of ortho-lithiated derivatives of protected phenylboronic acids demonstrate an approach to ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. These compounds exhibit significant rotational barriers around the Caryl bond, highlighting their potential in creating rigid molecular structures for further chemical transformations (Dąbrowski et al., 2007).

Polymer Chemistry

Boronated styrenes have been explored for modifying polymer flammability. Incorporating flame retardants like boronated styrenes directly into the polymer backbone can significantly reduce the flammability of materials such as polystyrene. This modification leverages the unique properties of boron compounds to enhance material safety and performance (Wiącek et al., 2015).

Radiochemistry

In the field of radiochemistry, boron-containing compounds are utilized in the synthesis of radiotracers for positron emission tomography (PET). For example, the comparison between fluorination and fluoroethylation reactions for synthesizing a specific PDE10A PET radiotracer demonstrates the critical role of boron-containing intermediates in achieving high-quality, clinically usable radiotracers (Mori et al., 2017).

Material Science

The structural analysis of boron-containing compounds provides insights into their potential applications in material science. For instance, the crystal structure of non-substituted N-methyl­diox­aza­borocanes confirms the impact of methyl groups on N→B bond lengths, which could influence the design of boron-based materials for various technological applications (Sopková-de Oliveira Santos et al., 2004).

properties

IUPAC Name

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXOFLXCBIRRRC-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(=O)CN(CC(=O)O1)C)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647335
Record name 2-[(E)-2-Bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1104636-68-1
Record name 2-[(E)-2-Bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

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